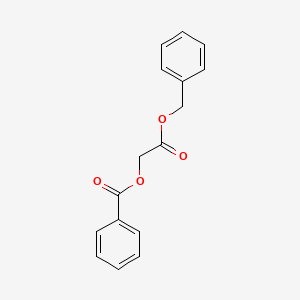

2-(Benzyloxy)-2-oxoethyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

52298-32-5 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 |

IUPAC Name |

(2-oxo-2-phenylmethoxyethyl) benzoate |

InChI |

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

CHZHQRPANXDFMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 2-(Benzyloxy)-2-oxoethyl benzoate, a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. The described methodology is a two-step process involving the initial preparation of a key intermediate, benzyl 2-hydroxyacetate (also known as benzyl glycolate), followed by its benzoylation to yield the final product.

Core Synthesis Pathway

The most direct and well-documented synthetic route to this compound proceeds through two sequential reactions:

-

Step 1: Synthesis of Benzyl 2-hydroxyacetate. This intermediate is prepared via the esterification of glycolic acid with a benzylating agent.

-

Step 2: Benzoylation of Benzyl 2-hydroxyacetate. The hydroxyl group of the intermediate is then acylated using benzoyl chloride to form the final product.

This pathway offers a reliable method for the preparation of this compound with good overall yield.

Experimental Protocols

Step 1: Synthesis of Benzyl 2-hydroxyacetate

This procedure is adapted from a known method for the synthesis of benzyl esters from carboxylic acids.

Reaction:

Caption: Synthesis of Benzyl 2-hydroxyacetate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Hydroxyacetic acid (70% aq. soln.) | 76.05 | 0.889 g | 0.012 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.955 g | 0.006 |

| Benzyl Bromide (C₇H₇Br) | 171.04 | 2.155 g | 0.0126 |

| Methanol (CH₃OH) | 32.04 | 22 mL | - |

| Water (H₂O) | 18.02 | 4 mL | - |

| Dimethylformamide (DMF) | 73.09 | 18 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

A suspension of 2-hydroxyacetic acid (0.889 g, 0.012 mol, 70% aqueous solution) and cesium carbonate (1.955 g, 0.006 mol) in a solvent mixture of methanol (22 mL) and water (4 mL) is stirred for 30 minutes at room temperature.

-

The solvent is subsequently removed under reduced pressure.

-

The residue is dissolved in dimethylformamide (18 mL) pre-cooled to 0 °C.

-

After 10 minutes, benzyl bromide (2.155 g, 0.0126 mol) is added, and the reaction mixture is stirred for 24 hours at room temperature.

-

Upon completion, the reaction is quenched with brine (20 mL).

-

The organic layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic extracts are washed sequentially with water (25 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford benzyl 2-hydroxyacetate.

Quantitative Data:

| Product | Form | Yield | Purity |

| Benzyl 2-hydroxyacetate | Colorless liquid | 97% | >95% |

Step 2: Synthesis of this compound

This procedure is based on the general principles of the Schotten-Baumann reaction for the benzoylation of alcohols.

Reaction:

An In-Depth Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate (CAS 52298-32-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the chemical compound 2-(Benzyloxy)-2-oxoethyl benzoate, identified by the CAS number 52298-32-5. Due to the limited availability of published data, this guide summarizes the foundational chemical information and highlights the significant knowledge gaps in its experimental properties, synthesis, and biological applications. The persistent misidentification with the more common compound, benzyl acetate, in chemical databases is also addressed.

Chemical Identity and Structure

This compound is an organic compound with the systematic IUPAC name benzyl 2-(benzoyloxy)acetate. It is also known by synonyms such as (2-Benzyloxy-2-oxoethyl)benzoate and Acetic acid, (benzoyloxy)-, phenylmethyl ester.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Core Chemical Data

| Property | Value |

| CAS Number | 52298-32-5 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | benzyl 2-(benzoyloxy)acetate |

| Synonyms | (2-Benzyloxy-2-oxoethyl)benzoate, Acetic acid, (benzoyloxy)-, phenylmethyl ester |

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical data for this compound. Properties such as melting point, boiling point, and solubility have not been publicly documented.

Synthesis and Characterization

Hypothetical Synthetic Workflow:

Spectroscopic data of "2-(Benzyloxy)-2-oxoethyl benzoate"

A definitive spectroscopic and synthetic guide for 2-(Benzyloxy)-2-oxoethyl benzoate remains elusive in currently available scientific literature.

The absence of this foundational data precludes the creation of an in-depth technical guide as requested. Such a guide would require precise, experimentally determined quantitative data for tabulation and detailed procedural steps for the synthesis and characterization, which are not currently published.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary:

-

Chemical Synthesis: A synthetic route would need to be devised and executed. A plausible approach involves the esterification of benzoyloxyacetic acid with benzyl alcohol, or the reaction of a salt of benzoyloxyacetic acid with a benzyl halide.

-

Purification and Characterization: The synthesized product would require purification, likely through column chromatography or recrystallization. Following purification, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) would need to be performed to confirm the structure and purity of "this compound."

Without access to a primary literature source detailing this synthesis and characterization, any attempt to generate the requested technical guide would be based on speculation and would not meet the standards of accuracy and reliability required for a scientific audience.

Alternative Compounds with Available Data:

Spectroscopic data and synthesis protocols are widely available for structurally related compounds, such as:

-

Benzyl benzoate: The ester formed from benzoic acid and benzyl alcohol.

-

Benzyl acetate: The ester formed from acetic acid and benzyl alcohol.

Researchers may find it useful to consult the extensive literature on these and other similar esters to infer potential synthetic strategies and approximate spectroscopic characteristics for "this compound." However, it must be emphasized that such inferred data would not be a substitute for experimental verification.

"Benzyl 2-(benzoyloxy)acetate" molecular structure

Disclaimer: This technical guide was generated in response to a query for "Benzyl 2-(benzoyloxy)acetate." Comprehensive searches of chemical databases and scientific literature yielded no specific data for a compound with this name. It is likely a rare, undocumented, or potentially misnamed chemical entity. Therefore, this guide focuses on the closely related, extensively studied, and industrially significant compound, Benzyl acetate . A predicted structure for "Benzyl 2-(benzoyloxy)acetate" based on IUPAC nomenclature is provided for informational purposes.

Introduction

Benzyl acetate is an organic ester recognized for its characteristic pleasant, sweet, and fruity aroma reminiscent of jasmine and pear.[1][2] It is a common component in many natural sources, including a variety of flowers like jasmine and fruits such as apples and pears.[3] Industrially, it is a key fragrance and flavoring agent used extensively in the cosmetic, perfumery, and food industries.[4] This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis protocols, spectroscopic data, and biological relevance of benzyl acetate for researchers, scientists, and professionals in drug development.

Predicted Molecular Structure of "Benzyl 2-(benzoyloxy)acetate"

Based on standard chemical nomenclature, the name "Benzyl 2-(benzoyloxy)acetate" suggests a benzyl ester of an acetic acid molecule where one of the alpha-hydrogens is replaced by a benzoyloxy group.

Caption: Predicted molecular structure of Benzyl 2-(benzoyloxy)acetate.

Molecular Structure and Properties of Benzyl Acetate

Benzyl acetate is an ester with the chemical formula C₉H₁₀O₂. Its structure consists of a benzyl group attached to an acetate moiety.

Caption: Molecular structure of Benzyl Acetate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzyl acetate is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Colorless liquid | |

| Odor | Fruity, floral, pear-like | [6] |

| Density | 1.054 g/mL at 25 °C | [4][5] |

| Melting Point | -51 °C | [7] |

| Boiling Point | 210-214 °C | [8] |

| Flash Point | 90-102 °C (closed cup) | [8] |

| Solubility in Water | Slightly soluble | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [9] |

| CAS Number | 140-11-4 |

Experimental Protocols: Synthesis of Benzyl Acetate

Benzyl acetate can be synthesized through several methods. The most common laboratory and industrial preparations are detailed below.

Fischer Esterification of Benzyl Alcohol and Acetic Acid

This is a classic method involving the acid-catalyzed esterification of benzyl alcohol with acetic acid.[2][4]

Reaction:

C₆H₅CH₂OH + CH₃COOH ⇌ C₆H₅CH₂OOCCH₃ + H₂O

Materials:

-

Benzyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Combine benzyl alcohol and a molar excess of glacial acetic acid (e.g., a 1:5 molar ratio) in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar ratio to the alcohol) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-14 hours).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude benzyl acetate by distillation.[2]

Synthesis from Benzyl Chloride and Sodium Acetate

This method is an alternative route that can be economically favorable.[1][2]

Reaction:

C₆H₅CH₂Cl + CH₃COONa → C₆H₅CH₂OOCCH₃ + NaCl

Materials:

-

Benzyl chloride

-

Anhydrous sodium acetate

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, suspend anhydrous sodium acetate in a suitable solvent like toluene.

-

Add a phase-transfer catalyst.

-

Add benzyl chloride to the mixture.

-

Heat the reaction mixture with stirring for several hours.

-

After the reaction is complete, cool the mixture and filter to remove sodium chloride.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer and purify the benzyl acetate by distillation.[1]

Synthesis Workflow

The general workflow for the synthesis and purification of benzyl acetate is depicted below.

Caption: General workflow for the synthesis and purification of benzyl acetate.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for benzyl acetate.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 5.11 | s | 2H | Methylene protons (-CH₂-) |

| 2.09 | s | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃ Reference: [10]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | Carbonyl carbon (C=O) |

| 136.1 | Quaternary aromatic carbon |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 66.2 | Methylene carbon (-CH₂-) |

| 21.0 | Methyl carbon (-CH₃) |

Solvent: CDCl₃ Reference: [11]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3035 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1735 | C=O (ester) stretch |

| ~1230 | C-O (ester) stretch |

| ~750, ~700 | C-H out-of-plane bend (monosubstituted benzene) |

Reference: [12]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 108 | [M - CH₂CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Reference: [13]

Biological Relevance and Signaling Pathways

While primarily used in the flavor and fragrance industry, benzyl acetate has been the subject of toxicological and metabolic studies. It is also known to possess some biological activities.

Metabolism

In mammals, benzyl acetate is rapidly hydrolyzed to benzyl alcohol and acetic acid. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. A minor metabolic pathway involves the formation of benzylmercapturic acid.

The metabolic pathway of benzyl acetate is illustrated below.

Caption: Metabolic pathway of Benzyl Acetate in mammals.

Antibacterial Activity

Recent studies have explored the antibacterial properties of benzyl acetate and its derivatives. Research has shown that benzyl acetate exhibits inhibitory activity against certain bacterial strains, such as Staphylococcus aureus and Shigella spp.[11] The mechanism of action is thought to involve the disruption of bacterial cellular processes.

Experimental Protocol for Antibacterial Activity Assay (Disc Diffusion Method):

-

Prepare a standardized inoculum of the target bacterial strain.

-

Spread the bacterial inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile paper discs with known concentrations of benzyl acetate.

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zones of inhibition around the discs to determine the antibacterial activity.[11]

Safety and Handling

Benzyl acetate is generally considered to be of low toxicity. However, it can be an irritant to the skin, eyes, and respiratory tract.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

Benzyl acetate is a versatile organic ester with significant applications in various industries. Its synthesis is well-established, and its chemical and physical properties have been thoroughly characterized. While its biological activities are not as extensively explored as its sensory properties, emerging research suggests potential for applications beyond flavors and fragrances. This guide provides a foundational technical overview for professionals working with or researching this important compound.

References

- 1. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 2. Synthesis of benzyl acetate - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. amherst.edu [amherst.edu]

- 6. CN101434539A - Preparation of benzyl acetate - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Metabolic engineering of Escherichia coli for high-level production of benzyl acetate from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

A Theoretical and Predictive Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate

Disclaimer: As of November 2025, there is no publicly available experimental data or literature specifically on the compound "2-(Benzyloxy)-2-oxoethyl benzoate". This technical guide is therefore a theoretical and predictive analysis based on the compound's chemical structure, principles of organic chemistry, and computational modeling. The information presented herein is intended for research and development purposes and should be validated through experimentation.

Introduction

This compound is a unique ester molecule that combines structural features of both benzyl and benzoate groups. While this specific compound has not been described in the scientific literature, its constituent functional groups are well-known in organic and medicinal chemistry. This guide provides a comprehensive theoretical analysis of the molecule, including a proposed synthetic route, predicted physicochemical properties, a detailed protocol for theoretical studies, and a discussion of its potential applications based on structural analogy to other known compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and related molecules.

Molecular Structure and Functional Group Analysis

The structure of this compound, C₁₆H₁₄O₄, consists of a central ethyl acetate core, with a benzoate group attached to one oxygen and a benzyl group to the other.

-

Benzoate Group: The presence of the benzoate group may confer properties such as aromatic stacking interactions and potential for hydrolysis to benzoic acid.

-

Benzyl Group: The benzyl group is a common protecting group in organic synthesis and is also found in many biologically active molecules. Its presence suggests potential for metabolic cleavage and interactions with hydrophobic pockets in proteins.

-

Ester Linkages: The two ester linkages are potential sites for enzymatic and chemical hydrolysis, which could be a mechanism for prodrug activation or degradation.

The overall structure suggests a relatively non-polar, aromatic compound with potential for a range of chemical and biological interactions.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned via an esterification reaction. A proposed two-step synthetic protocol is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Benzyl 2-hydroxyacetate

-

To a solution of glycolic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Slowly add benzyl alcohol (1.0 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the organic phase with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure benzyl 2-hydroxyacetate.

Step 2: Synthesis of this compound

-

Dissolve benzyl 2-hydroxyacetate (1.0 eq.) in a suitable solvent such as DCM.

-

Add a base, such as triethylamine (1.2 eq.), and cool the mixture to 0 °C.

-

Slowly add benzoyl chloride (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using computational models. These values are estimates and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| logP (octanol-water partition coefficient) | 3.2 |

| Topological Polar Surface Area (TPSA) | 52.6 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Rotatable Bonds | 6 |

Proposed Theoretical Studies: A Computational Approach

To gain deeper insights into the molecular properties of this compound, a comprehensive computational study using Density Functional Theory (DFT) is proposed.

Experimental Protocol: DFT Computational Study

-

Geometry Optimization:

-

Perform a full geometry optimization of the molecule in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis (no imaginary frequencies).

-

-

Vibrational Spectroscopy:

-

Calculate the infrared (IR) and Raman spectra from the optimized geometry and vibrational frequencies. This will provide theoretical spectra that can be compared with future experimental data.

-

-

Electronic Properties:

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and predict the molecule's reactivity.

-

Generate a Molecular Electrostatic Potential (MEP) map to identify regions of positive and negative electrostatic potential, which can indicate sites for electrophilic and nucleophilic attack.

-

-

Solvation Effects:

-

Repeat the geometry optimization and electronic property calculations in the presence of a solvent (e.g., water, DMSO) using a continuum solvation model (e.g., PCM, SMD) to understand the molecule's behavior in solution.

-

-

Docking and Molecular Dynamics (for biological applications):

-

If a potential protein target is identified, perform molecular docking studies to predict the binding mode and affinity of the compound.

-

Follow up with molecular dynamics simulations to assess the stability of the protein-ligand complex and to study the dynamics of their interaction.

-

Caption: Workflow for the proposed DFT computational study.

Potential Applications and Hypothetical Signaling Pathway Interactions

Based on its structural features, this compound could be explored for various applications, particularly in drug development. The presence of two ester linkages suggests its potential as a prodrug. For instance, it could be designed to be hydrolyzed by specific esterases in a target tissue, releasing a biologically active molecule.

Given the prevalence of benzoate and benzyl moieties in pharmacologically active compounds, one could hypothesize its interaction with certain signaling pathways. For example, if the hydrolyzed products (benzoic acid and benzyl 2-hydroxyacetate) have biological activity, the parent compound could act as a delivery system. A hypothetical scenario could involve the compound being a substrate for an enzyme that is upregulated in a disease state.

Caption: Hypothetical prodrug activation pathway for this compound.

Conclusion

While "this compound" remains a novel, uncharacterized compound, this theoretical guide provides a solid foundation for its future investigation. The proposed synthetic route is chemically sound, and the predicted properties offer a starting point for experimental design. The detailed protocol for computational studies outlines a clear path to a deeper understanding of its molecular characteristics. The potential for this molecule, perhaps as a prodrug or a scaffold for new chemical entities, is intriguing and warrants experimental exploration. This guide serves as a call to the research community to synthesize, characterize, and evaluate this promising, yet unexplored, chemical entity.

An In-depth Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The existing scientific literature does not contain direct references to the synthesis, properties, or biological activity of "2-(Benzyloxy)-2-oxoethyl benzoate." Therefore, this document provides a comprehensive guide based on established chemical principles and data from structurally analogous compounds. The proposed synthetic routes and potential biological activities are inferred from the literature on benzoate esters and benzyl glycolate derivatives.

Introduction

This compound is a benzoate ester characterized by the presence of a benzyloxycarbonylmethyl group. Its structure suggests potential applications in areas where benzoate and benzyl-containing compounds are active, such as antimicrobial agents, anti-inflammatory molecules, or as intermediates in organic synthesis. This guide outlines a plausible synthetic pathway, summarizes relevant quantitative data from related syntheses, and discusses potential biological activities based on analogous compounds.

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves a two-step process:

-

Step 1: Synthesis of Benzyl Glycolate. This involves the esterification of glycolic acid with benzyl alcohol.

-

Step 2: Esterification of Benzyl Glycolate with Benzoic Acid. The hydroxyl group of the newly synthesized benzyl glycolate is then esterified with benzoic acid to yield the final product.

Experimental Protocols

Step 1: Synthesis of Benzyl Glycolate via Fischer Esterification

This procedure is adapted from the well-established Fischer esterification method for producing esters from carboxylic acids and alcohols.[1]

-

Materials: Glycolic acid, Benzyl alcohol, Concentrated sulfuric acid (catalyst), Toluene (for azeotropic removal of water), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glycolic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a minimal amount of toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl glycolate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound via Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, which is effective for the esterification of alcohols.[2][3]

-

Materials: Benzyl glycolate (from Step 1), Benzoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), 0.5 M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve benzyl glycolate (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Quantitative Data from Analogous Reactions

The following tables summarize typical quantitative data for the types of reactions proposed above, based on literature reports for similar compounds.

Table 1: Synthesis of Benzyl Glycolate and Related Esters

| Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Glycolic acid, Benzyl alcohol | Perfluorosulfonic acid resin | Benzene | Reflux | - | High | [4] |

| 2-hydroxyacetic acid, Benzyl bromide | Cs₂CO₃ | DMF | RT | 24 | 97 | [5] |

| Benzoic acid, Benzyl alcohol | H₂SO₄ | Toluene | Reflux | 4 | 85 | Generic Fischer Esterification |

| Benzoic acid, 2,3,4-tri-O-benzyl-α-D-methylglucoside | DCC, DMAP | Dichloromethane | RT | 5 | 27 | [2][3] |

Table 2: Physical Properties of Benzyl Glycolate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | |

| Boiling Point | 136 °C / 14 mmHg | |

| Density | 1.171 g/mL at 25 °C | |

| Refractive Index | n20/D 1.527 |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the activities of its parent moieties, benzoates and benzyl derivatives, suggest potential areas of interest.

Antimicrobial Activity

Benzoic acid and its esters are known for their antimicrobial properties.[7][8] Benzyl glycolate has also been noted for its biological activity in immunological contexts.[4][6] It is plausible that this compound could exhibit antimicrobial activity.

Table 3: Antimicrobial Activity of Related Benzoate Esters

| Compound | Organism | Activity | Reference |

| 2-phenoxyethyl benzoate | E. coli | 70% activity compared to Streptomycin | [7] |

| 2-phenoxyethyl benzoate | P. aeruginosa | 30% activity compared to Streptomycin | [7] |

| 2-phenoxyethyl 2-hydroxybenzoate | K. pneumoniae | 70% activity compared to Gentamicin | [7] |

Anti-inflammatory and Immunomodulatory Effects

Benzyl glycolate has been shown to interact with Toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, which can initiate the production of inflammatory cytokines.[6] This suggests that this compound could potentially modulate immune responses.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Hypothetical Biological Interaction

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion

While "this compound" is not a well-documented compound, its synthesis is feasible through standard esterification reactions. Based on the chemical nature of its constituent parts, it holds potential for biological activity, particularly in the antimicrobial and immunomodulatory arenas. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and investigate this novel compound. Further empirical studies are necessary to elucidate its precise chemical properties and biological functions.

References

- 1. Benzyl glycolate | 30379-58-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 5. BENZYL GLYCOLATE | 30379-58-9 [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl Acetate: Discovery, History, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Benzyl 2-(benzoyloxy)acetate" did not yield significant results, suggesting it may be a less common or incorrectly named compound. This guide will focus on the closely related and extensively researched compound, Benzyl Acetate , which is likely the intended subject of inquiry.

Discovery and History

Benzyl acetate is a naturally occurring organic ester that was first identified as a major constituent of the essential oils of flowers like jasmine (Jasminum grandiflorum), ylang-ylang (Cananga odorata), and neroli.[1] Its pleasant, sweet, and floral aroma reminiscent of jasmine led to its early use in perfumery and cosmetics.[1] While it can be extracted from these natural sources, where it can be present at levels up to 65%, the vast majority of commercially available benzyl acetate is of synthetic origin due to higher demand and cost-effectiveness.[2] Industrially, its synthesis became prominent with the development of organic chemistry, allowing for large-scale production for its widespread use as a fragrance, flavoring agent, and industrial solvent.[3][4]

Physicochemical Properties

Benzyl acetate is a colorless liquid with a characteristic fruity and floral odor.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| CAS Number | 140-11-4 | [5] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, floral, fruity, jasmine-like | [1][2] |

| Boiling Point | 215.1 °C | |

| Melting Point | -51 °C | |

| Density | 1.0550 g/mL | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of Benzyl Acetate

The industrial production of benzyl acetate is primarily achieved through synthetic methods. The most common routes involve the esterification of benzyl alcohol with acetic acid or the reaction of benzyl chloride with an acetate salt.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzyl acetate, encompassing the reaction, separation, and purification stages.

Caption: Generalized workflow for the synthesis of benzyl acetate.

Experimental Protocols

This is a classic and widely used method for synthesizing benzyl acetate.[4]

-

Reactants:

-

Benzyl alcohol

-

Acetic acid (often in excess to drive the equilibrium)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzyl alcohol and an excess of glacial acetic acid.[6]

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.[6]

-

Heat the mixture to reflux for a specified period (e.g., 60 minutes).[6]

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with a saturated sodium chloride solution (brine).[7]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and purify the resulting crude benzyl acetate by distillation.[8]

-

This method involves a nucleophilic substitution reaction.[9]

-

Reactants:

-

Procedure:

-

In a reaction vessel, combine benzyl chloride, sodium acetate, and a suitable solvent.[2]

-

If used, add the phase-transfer catalyst.

-

Heat the mixture with stirring at a specified temperature (e.g., 85 °C) for several hours until the reaction is complete.[2]

-

After cooling, the reaction mixture is typically filtered to remove the sodium chloride byproduct.

-

The filtrate, containing the crude benzyl acetate, is then washed with water to remove any remaining salts.

-

The organic layer is dried and purified by distillation to yield the final product.[10]

-

Summary of Synthesis Data

The following table summarizes quantitative data for various methods of benzyl acetate synthesis.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Fischer Esterification | Benzyl alcohol, Acetic acid | Sulfuric acid | Reflux | 60 min | 94.3 | [6] |

| Fischer Esterification | Benzyl alcohol, Acetic acid | Strong acid cation exchange resin | 100 | 10 h | 84.23 | [11] |

| Fischer Esterification | Benzyl alcohol, Acetic acid | Phosphotungstic acid | Reflux | 2 h | 90.0 | [11] |

| Nucleophilic Substitution | Benzyl chloride, Sodium acetate | Phase-transfer catalyst | 85 | - | ~70 (unrefined) | [2][9] |

| Nucleophilic Substitution | Benzyl chloride, Sodium acetate | Pyridine, Dimethylaniline | Heat | - | >80 | [8] |

| Acetylation | Benzyl alcohol, Acetic anhydride | Sodium acetate | 100 | 8 h | - | [8] |

Applications

Benzyl acetate's pleasant aroma and low cost make it a valuable compound in several industries:

-

Fragrance and Perfumery: It is a key component in jasmine and other floral fragrances used in perfumes, soaps, detergents, and air fresheners.[12]

-

Food and Flavor: It is used as a flavoring agent to impart apple and pear notes in various food products.[12]

-

Industrial Solvent: It serves as a solvent for plastics, resins, cellulose acetate, oils, and inks.[4][12]

-

Apiculture: It is used as a bait to attract and collect orchid bees for study, as it is a component of their pheromones.[1]

Metabolic Pathway

In biological systems, benzyl acetate is readily metabolized. The following diagram illustrates its primary metabolic fate.

Caption: Primary metabolic pathway of benzyl acetate.

Conclusion

Benzyl acetate is a significant aromatic ester with a rich history rooted in its natural origins and a broad spectrum of applications in modern industry. Its synthesis is well-established, with various methods offering different advantages in terms of yield, cost, and environmental impact. The detailed understanding of its chemical properties, synthesis, and biological fate makes it a versatile and indispensable compound for researchers and professionals in chemistry, fragrance, and flavor science.

References

- 1. scilit.com [scilit.com]

- 2. procurementresource.com [procurementresource.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl acetate synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Synthesis of benzyl acetate - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 9. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 10. CN104402719A - Preparation method of benzyl acetate - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. procurementresource.com [procurementresource.com]

An In-depth Technical Guide on the Estimated Physical Characteristics of 2-(Benzyloxy)-2-oxoethyl benzoate

This technical guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical characteristics of this compound. The information is structured to provide a comprehensive overview, including tabulated data for easy comparison, details of relevant experimental protocols for analogous compounds, and logical diagrams to illustrate synthetic pathways.

Predicted Physicochemical Properties

The properties of the target compound, Benzyl 2-(benzoyloxy)acetate, can be inferred by examining its constituent parts: a benzyl group, an acetate group, and a benzoate group. The closest and most relevant analogs for which experimental data is available are Benzyl Acetate and various benzoate esters.

Table 1: Predicted and Analog-Based Physical Properties

| Property | Predicted Value/Range for Benzyl 2-(benzoyloxy)acetate | Benzyl Acetate (Analog)[1][2] | Benzyl Benzoate (Analog) |

| Molecular Formula | C₁₆H₁₄O₄ | C₉H₁₀O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 270.28 g/mol | 150.17 g/mol | 212.24 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid or solid | Colorless liquid with a pear-like odor[1] | Colorless oily liquid or solid |

| Melting Point | Estimated to be in the range of a low-melting solid | -51 °C[1] | 18-20 °C |

| Boiling Point | Estimated to be > 250 °C | 213-215 °C[1] | 323-324 °C |

| Solubility | Predicted to be insoluble in water; soluble in organic solvents | Practically insoluble in water; miscible with alcohol and ether[1] | Insoluble in water; soluble in alcohol, ether, and chloroform |

| Density | Estimated to be ~1.2 g/cm³ | 1.055 g/cm³ at 20 °C | 1.212 g/cm³ at 25 °C |

Spectroscopic Data of Analogs

Spectroscopic data is crucial for the identification and characterization of a compound. While no specific spectra for Benzyl 2-(benzoyloxy)acetate were found, the expected spectral characteristics can be estimated from analogs.

Table 2: Spectroscopic Data for Benzyl Acetate (Analog)

| Spectroscopic Technique | Key Features |

| IR (Infrared) Spectroscopy | Strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations in the range of 1200-1300 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons (phenyl group) in the range of 7.2-7.4 ppm, a singlet for the methylene protons (-CH₂-) around 5.1 ppm, and a singlet for the methyl protons (-CH₃) around 2.1 ppm. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Carbonyl carbon (~171 ppm), aromatic carbons (127-136 ppm), methylene carbon (~66 ppm), and methyl carbon (~21 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 150. Key fragment ions would correspond to the benzyl cation (m/z 91) and the acetyl group (m/z 43).[3] |

Experimental Protocols for Analog Synthesis

The synthesis of "2-(Benzyloxy)-2-oxoethyl benzoate" would likely follow standard esterification procedures. To provide a practical example, a detailed experimental protocol for the synthesis of a structurally related compound, Benzyl Acetate, is provided below. This method can be adapted for the synthesis of the target compound.

Synthesis of Benzyl Acetate via Esterification of Benzyl Alcohol

This protocol describes the Fischer esterification of benzyl alcohol with acetic acid, using a strong acid catalyst.

Materials:

-

Benzyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine benzyl alcohol and an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude benzyl acetate by fractional distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of an ester like Benzyl Acetate.

Caption: Synthesis workflow for Benzyl Acetate.

Reactivity and Stability

The reactivity of "this compound" is predicted to be governed by its ester functionalities.

-

Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would yield benzoic acid, benzyl alcohol, and glycolic acid.

-

Transesterification: The compound can undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Stability: The compound is expected to be stable under standard storage conditions, away from strong acids, bases, and sources of moisture.

Conclusion

While direct experimental data for "this compound" is scarce, this guide provides a robust, in-depth technical overview based on the well-characterized properties of its structural analogs. The provided data tables, experimental protocols, and logical diagrams offer a valuable resource for researchers and professionals to estimate the physical characteristics and guide the handling, synthesis, and analysis of this compound. It is recommended that any work with this compound be preceded by small-scale experimental verification of its properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate from Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Benzyloxy)-2-oxoethyl benzoate is a benzoate ester with potential applications in organic synthesis and as a building block in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure combines a benzoate moiety with a benzyl glycolate group. This document outlines a reliable two-step synthesis protocol starting from benzoic acid. The overall strategy involves the initial preparation of a key intermediate, benzyl 2-hydroxyacetate (also known as benzyl glycolate), followed by its esterification with benzoic acid or its activated derivative, benzoyl chloride.

Overall Synthesis Workflow

The synthesis is performed in two main stages:

-

Synthesis of Benzyl 2-hydroxyacetate: This intermediate is prepared by the direct esterification of glycolic acid with benzyl alcohol.

-

Synthesis of this compound: The target compound is synthesized by the esterification of benzyl 2-hydroxyacetate with benzoyl chloride, an activated form of benzoic acid, to ensure a high yield.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-hydroxyacetate

This protocol describes the Fischer-Speier esterification of glycolic acid with benzyl alcohol using an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials and Reagents:

-

Glycolic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycolic acid (7.61 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and toluene (100 mL).

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux for 4-6 hours or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure benzyl 2-hydroxyacetate as a colorless liquid.[1]

Quantitative Data for Protocol 1:

| Parameter | Value |

| Glycolic Acid | 7.61 g (0.1 mol) |

| Benzyl Alcohol | 13.0 g (0.12 mol) |

| p-TSA | 0.95 g (5 mmol) |

| Toluene | 100 mL |

| Reaction Time | 4-6 hours |

| Reaction Temp. | Reflux (~110 °C) |

| Expected Yield | ~75-85% |

| Boiling Point | 136 °C / 14 mmHg[1] |

| Density | 1.171 g/mL at 25 °C[1] |

Protocol 2: Synthesis of this compound

This protocol details the synthesis of the target compound via the reaction of benzoyl chloride with the previously synthesized benzyl 2-hydroxyacetate in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzyl 2-hydroxyacetate (from Protocol 1)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Part A: Preparation of Benzoyl Chloride

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place benzoic acid (6.1 g, 0.05 mol).

-

Carefully add thionyl chloride (5.4 mL, 0.075 mol) to the flask.

-

Heat the mixture gently under reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

The excess thionyl chloride can be removed by distillation. The remaining crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Esterification

-

Dissolve benzyl 2-hydroxyacetate (8.31 g, 0.05 mol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add pyridine (4.4 mL, 0.055 mol) to the solution and cool the flask in an ice bath to 0 °C.

-

Add the freshly prepared benzoyl chloride (7.03 g, 0.05 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data for Protocol 2:

| Parameter | Value (Part A) | Value (Part B) |

| Reactants | ||

| Benzoic Acid | 6.1 g (0.05 mol) | - |

| Thionyl Chloride | 5.4 mL (0.075 mol) | - |

| Benzyl 2-hydroxyacetate | - | 8.31 g (0.05 mol) |

| Pyridine | - | 4.4 mL (0.055 mol) |

| Solvent | None | 50 mL DCM |

| Reaction Time | 1-2 hours | 12-16 hours |

| Reaction Temp. | Reflux | 0 °C to RT |

| Expected Yield | ~90-95% | ~80-90% |

Alternative Esterification Methods

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild conditions and is suitable for acid-sensitive substrates.

-

Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its high yields and stereospecificity (inversion of configuration at the alcohol's stereocenter, if applicable).[2][3]

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Appearance | (Predicted) Colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, acetone); Insoluble in water. |

| Spectroscopic Data | Expected ¹H NMR and ¹³C NMR signals corresponding to the benzoyl and benzyl groups, as well as the methylene protons of the glycolate linker. IR spectroscopy should show characteristic ester carbonyl stretches. |

References

Application Notes and Protocols: Benzyl and Benzoyl Protecting Groups in Organic Synthesis

Introduction

While "Benzyl 2-(benzoyloxy)acetate" is not documented as a standard protecting group in chemical literature, its constituent moieties, the benzyl (Bn) group and the benzoyl (Bz) group, are fundamental and widely utilized protecting groups in organic synthesis. These notes provide detailed protocols and data for the application and removal of benzyl and benzoyl groups for the protection of alcohols, amines, and carboxylic acids, tailored for researchers, scientists, and drug development professionals.

The Benzyl (Bn) Group as a Protecting Group

The benzyl group is a versatile protecting group, particularly for alcohols, due to its ease of installation and its stability under a wide range of acidic and basic conditions.[1][2] Its removal under mild, neutral conditions via catalytic hydrogenolysis makes it highly valuable in multi-step synthesis.[3]

Protection of Alcohols (O-Benzylation)

Benzyl ethers are commonly formed via the Williamson ether synthesis, where an alcohol is deprotonated with a strong base followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4] For substrates sensitive to basic conditions, acidic routes using benzyl trichloroacetimidate are effective.[4]

Experimental Protocol: Benzylation of a Primary Alcohol using NaH/BnBr

-

Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise. For hindered alcohols or to accelerate the reaction, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for O-Benzylation of Alcohols

| Substrate Type | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Primary Alcohol | Benzyl Bromide (BnBr) | NaH | THF | 0 °C to RT | 12-24 h | ~90% | [5] |

| Secondary Alcohol | Benzyl Bromide (BnBr) | NaH | THF | 0 °C to RT | 24 h | ~88% | [5] |

| Hindered Alcohol | Benzyl Bromide (BnBr) | NaH, TBAI (cat.) | THF | RT | 10-165 min | Quantitative | [4] |

| Diol (Selective) | Benzyl Bromide (BnBr) | Ag₂O | DCM | RT | 24 h | Good | [4] |

| Acid-sensitive Alcohol | Benzyl Trichloroacetimidate | TfOH (cat.) | DCM | 0 °C to RT | 1-3 h | Good | [4] |

Protection of Carboxylic Acids (Benzyl Esters)

Benzyl esters are useful for protecting carboxylic acids and are commonly synthesized by reacting the carboxylic acid with benzyl alcohol under acidic catalysis or with benzyl bromide in the presence of a base.[6][7]

Experimental Protocol: Benzyl Ester Formation via Acid Catalysis

-

Setup: Combine the carboxylic acid (1.0 equiv), benzyl alcohol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene (0.2-1.0 M).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

Deprotection of Benzyl Ethers and Esters

The most common method for cleaving benzyl ethers and esters is catalytic hydrogenolysis, which proceeds under neutral conditions and releases the deprotected functional group and toluene as a byproduct.[3][4]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

-

Preparation: Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours at room temperature.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Experimental Protocol: Deprotection of Benzyl Esters using NaBH₄/Pd-C

A rapid alternative for deprotecting benzyl esters involves the in-situ generation of hydrogen.[8]

-

Preparation: Dissolve the benzyl ester (1.0 equiv) and 10% Pd-C (10 wt%) in methanol.

-

Deprotection: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise at room temperature.

-

Reaction: Stir for 5-20 minutes until the reaction is complete (monitored by TLC).

-

Work-up: Filter the mixture through Celite® and concentrate the filtrate. The product can then be isolated by standard aqueous work-up and extraction.

Table 2: Representative Conditions for Benzyl Group Deprotection

| Protected Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl Ether | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | RT | 2-24 h | >95% | [3] |

| Benzyl Ether (Oxidative) | DDQ, TBN (cat.), O₂ | CH₂Cl₂/H₂O | RT, 525 nm light | <4 h | 84-96% | [9][10] |

| Benzyl Ester | H₂ (1 atm), 10% Pd/C | EtOAc | RT | 2-12 h | >95% | [8] |

| Benzyl Ester | NaBH₄, 10% Pd/C | MeOH | RT | 5-20 min | 97-98% | [8] |

| Benzyl Ester (Chemoselective) | NiCl₂·6H₂O, NaBH₄ | MeOH | RT | 5-60 min | up to 95% | [11] |

Workflow Diagrams

Caption: General workflow for benzyl group protection and deprotection.

The Benzoyl (Bz) Group as a Protecting Group

The benzoyl group is a robust acyl-type protecting group for alcohols and amines. It is stable to acidic conditions and hydrogenolysis but can be readily removed under basic conditions (hydrolysis).[6] This orthogonality makes it a valuable partner to acid-labile and hydrogenolysis-labile protecting groups.

Protection of Alcohols and Amines (O/N-Benzoylation)

Benzoylation is typically achieved using benzoyl chloride (BzCl) in the presence of a base like pyridine or triethylamine (TEA).

Experimental Protocol: Benzoylation of an Alcohol

-

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

-

Base: Add pyridine (2.0 equiv) or triethylamine (1.5 equiv). If using a non-basic solvent, also add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Benzoylation: Add benzoyl chloride (BzCl, 1.2 equiv) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude benzoyl ester by column chromatography or recrystallization.

Table 3: Representative Conditions for Benzoylation

| Substrate Type | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Primary Alcohol | Benzoyl Chloride (BzCl) | Pyridine | Pyridine | 0 °C to RT | 2-6 h | High | [6] |

| Amine | Benzoyl Chloride (BzCl) | TEA, DMAP (cat.) | DCM | 0 °C to RT | 1-4 h | High | [12] |

| Amine (in DMF) | Oxazolone Precursor | Benzylamine | DMF | RT | 3-24 h | 81-99% | [12] |

Deprotection of Benzoyl Esters and Amides

Benzoyl groups are most commonly removed by base-catalyzed hydrolysis (saponification).

Experimental Protocol: Deprotection of a Benzoyl Ester via Saponification

-

Setup: Dissolve the benzoyl ester (1.0 equiv) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v).

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 2-4 equiv) or potassium carbonate (K₂CO₃, 3 equiv).

-

Reaction: Stir the mixture at room temperature or heat to reflux (40-60 °C) for 1-12 hours, monitoring by TLC.

-

Work-up: Upon completion, remove the methanol under reduced pressure. Neutralize the aqueous residue with 1 M HCl until acidic (pH ~2-3).

-

Isolation: Extract the deprotected alcohol with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the purified alcohol.

Table 4: Representative Conditions for Benzoyl Group Deprotection

| Protected Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzoyl Ester | NaOH or KOH | MeOH/H₂O | RT or Reflux | 1-12 h | High | [6] |

| Benzoyl Ester | Mg(OMe)₂ | MeOH | 4 °C | 1 h | ~70% | [13] |

| N-Benzoyl (Nucleic Base) | aq. NH₃ or MeNH₂ | H₂O | RT | 2-16 h | High | [6] |

Note: Benzoyl amides of aliphatic amines are generally very stable and resistant to cleavage.[6]

Workflow Diagrams

Caption: General workflow for benzoyl group protection and deprotection.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]

Application Notes: Benzyl and Benzoyl Benzoic Acid Derivatives as Inhibitors of Bacterial RNAP-Sigma Factor Interaction

As information on the medicinal chemistry applications of "2-(Benzyloxy)-2-oxoethyl benzoate" is not available in the scientific literature, this document focuses on a closely related and well-researched class of compounds: Benzyl and Benzoyl Benzoic Acid Derivatives . These compounds have demonstrated significant potential as antibacterial agents by inhibiting the crucial interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a key step in bacterial transcription.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the inhibition of bacterial transcription, a fundamental process for bacterial survival. The formation of the RNA polymerase (RNAP) holoenzyme, through the association of the core RNAP enzyme with a σ factor, is essential for the initiation of transcription. Disrupting this protein-protein interaction presents a viable strategy for developing new antibiotics. Benzyl and benzoyl benzoic acid derivatives have emerged as a promising class of small molecules that effectively inhibit this interaction, leading to potent antibacterial activity, particularly against Gram-positive pathogens.

Mechanism of Action

Benzyl and benzoyl benzoic acid derivatives act by competitively inhibiting the binding of the primary housekeeping σ factor (σA in Bacillus subtilis or σ70 in Escherichia coli) to the core RNAP enzyme. Specifically, they target the interface between the β' clamp-helix (CH) domain of the RNAP and region 2.2 of the σ factor. By occupying this binding site, the inhibitors prevent the formation of the functional RNAP holoenzyme, thereby blocking the initiation of transcription and ultimately leading to bacterial cell death.

Quantitative Data

The antibacterial activity of a series of benzyl and benzoyl benzoic acid derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. The MIC values for selected compounds against Streptococcus pneumoniae and Staphylococcus aureus are summarized in the table below.

| Compound ID | Structure | R Group | MIC (μg/mL) vs. S. pneumoniae | MIC (μg/mL) vs. S. aureus (ATCC 29213) |

| 1 | 2-hydroxy-4-(benzylcarbamoyl)benzoic acid | H | 16 | 32 |

| 2 | 4-((3,5-dichlorobenzyl)carbamoyl)-2-hydroxybenzoic acid | 3,5-di-Cl | 1 | 8 |

| 3 | 2-hydroxy-4-((4-(trifluoromethyl)benzyl)carbamoyl)benzoic acid | 4-CF3 | 2 | 16 |

| 4 | 4-((3,5-dichlorobenzoyl)amino)-2-hydroxybenzoic acid | 3,5-di-Cl | 2 | 16 |

| 5 | 2-hydroxy-4-(4-(trifluoromethyl)benzamido)benzoic acid | 4-CF3 | 4 | 32 |

Experimental Protocols

1. General Synthesis of 4-(Benzylcarbamoyl)-2-hydroxybenzoic Acid Derivatives

This protocol describes a general method for the synthesis of the benzylcarbamoyl benzoic acid derivatives.

-

Step 1: Synthesis of 2,4-dihydroxybenzoic acid methyl ester. To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the methyl ester.

-

Step 2: Synthesis of methyl 2-hydroxy-4-(tosyloxy)benzoate. To a solution of 2,4-dihydroxybenzoic acid methyl ester (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with HCl (1M) and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

-

Step 3: Synthesis of methyl 4-amino-2-hydroxybenzoate. The tosylated intermediate (1 equivalent) is dissolved in a mixture of dioxane and aqueous ammonia and heated in a sealed tube at 100 °C for 12 hours. The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the amino derivative.

-

Step 4: Synthesis of the final benzylcarbamoyl derivative. To a solution of the appropriate benzylamine (1.2 equivalents) in dichloromethane, add triethylamine (1.5 equivalents). The mixture is cooled to 0 °C, and a solution of the methyl 4-amino-2-hydroxybenzoate (1 equivalent) and triphosgene (0.5 equivalents) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 3-4 hours. The solvent is removed, and the crude product is purified by column chromatography. Finally, the methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a mixture of THF and water.

2. Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Staphylococcus aureus.

-

Preparation of Bacterial Inoculum: A pure culture of S. aureus is grown in Mueller-Hinton Broth (MHB) to an optical density (OD) of 0.5 at 600 nm. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included. The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and antibacterial evaluation.

Signaling Pathway: Inhibition of Bacterial Transcription Initiation

Caption: Mechanism of RNAP-sigma factor inhibition.

Application Notes and Protocols for the Synthesis of Benzyl 2-(benzoyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzyl 2-(benzoyloxy)acetate. The synthesis is presented as a two-step process: first, the preparation of the precursor 2-(benzoyloxy)acetic acid, followed by its esterification with benzyl alcohol. Two effective esterification methods, Fischer Esterification and Steglich Esterification, are described, offering flexibility based on available reagents and desired reaction conditions. This protocol includes comprehensive methodologies, tabulated quantitative data from analogous reactions, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.

Introduction

Benzyl 2-(benzoyloxy)acetate is an organic ester with potential applications in organic synthesis and medicinal chemistry. Its structure, combining a benzyl group and a benzoyloxyacetyl moiety, makes it a subject of interest for the development of novel compounds. The synthesis of this target molecule can be efficiently achieved through a two-step pathway. The initial step involves the synthesis of 2-(benzoyloxy)acetic acid from readily available starting materials. The subsequent step is the esterification of this acid with benzyl alcohol. This document outlines detailed procedures for both steps, providing researchers with the necessary information to synthesize and purify Benzyl 2-(benzoyloxy)acetate in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 2-(benzoyloxy)acetic acid

This protocol is adapted from a known procedure for the synthesis of 2-(benzoyloxy)acetic acid.

Materials and Reagents:

-

Lithium chloroacetate

-

Lithium benzoate

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, combine lithium chloroacetate (0.10 mol, 9.6 g) and lithium benzoate (0.10 mol, 12.8 g).

-

Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

-

Heat the mixture to 110-120 °C with magnetic stirring for 3 hours. A white precipitate may form during the reaction.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer three times with 50 mL of ethyl acetate.

-

Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(benzoyloxy)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

Part 2: Synthesis of Benzyl 2-(benzoyloxy)acetate

Two alternative methods are provided for the esterification of 2-(benzoyloxy)acetic acid with benzyl alcohol.

This method utilizes a strong acid catalyst and heat to drive the esterification reaction.

Materials and Reagents:

-

2-(benzoyloxy)acetic acid (from Part 1)

-

Benzyl alcohol

-

Sulfuric acid (H₂SO₄), concentrated

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(benzoyloxy)acetic acid (1.0 eq) in toluene.

-

Add an excess of benzyl alcohol (1.5-2.0 eq).

-